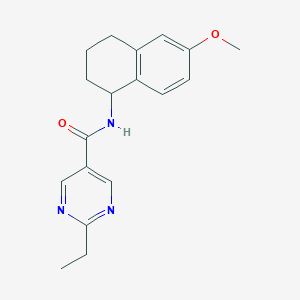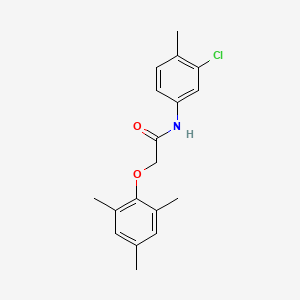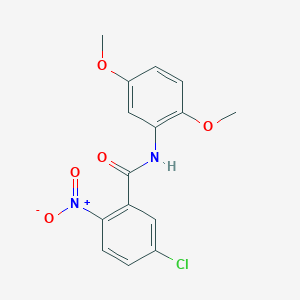![molecular formula C21H25NO3 B5685912 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5685912.png)
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide, also known as EPPB, is a compound that has gained attention in scientific research due to its potential as a tool for studying protein function and regulation. EPPB is a small molecule that can selectively bind to specific proteins, altering their activity and allowing researchers to investigate their role in various biological processes.
作用機序
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide works by binding to specific proteins, altering their activity and function. It has been shown to selectively bind to a specific region of proteins known as the PRC1 domain, which is involved in protein-protein interactions and regulation. By binding to this domain, this compound can alter the activity of specific proteins and allow researchers to investigate their role in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly in the context of protein regulation. It has been shown to alter the activity of specific proteins, leading to changes in protein degradation, protein-protein interactions, and protein localization. This compound has also been shown to have anti-cancer properties, potentially through its ability to alter the activity of specific proteins involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One advantage of using 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide in lab experiments is its ability to selectively bind to specific proteins, allowing researchers to investigate their role in various biological processes. This compound is also a small molecule, making it easy to work with and manipulate in the lab. However, one limitation of using this compound is its specificity for the PRC1 domain, which may limit its usefulness in studying proteins that do not contain this domain.
将来の方向性
There are several future directions for research involving 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide. One potential area of study is the development of new compounds that can selectively bind to other regions of proteins, allowing researchers to investigate their role in various biological processes. Another area of study is the use of this compound in the development of new cancer treatments, potentially through its ability to alter the activity of specific proteins involved in cancer cell growth and proliferation. Additionally, this compound may be useful in the study of other diseases and biological processes, providing a valuable tool for researchers in a variety of fields.
合成法
The synthesis of 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide involves several steps, including the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with N-methyl-4-aminobenzamide to produce the final product, this compound.
科学的研究の応用
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been used in a variety of scientific research studies, particularly in the field of protein regulation. It has been shown to selectively bind to specific proteins, altering their activity and allowing researchers to investigate their role in various biological processes. This compound has been used in studies on protein degradation, protein-protein interactions, and protein localization.
特性
IUPAC Name |
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-2-25-19-10-8-17(9-11-19)20(23)22-16-21(12-14-24-15-13-21)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSFGLMRRZVVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide](/img/structure/B5685857.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)
![2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685877.png)
![3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide](/img/structure/B5685881.png)
![(3S*,4S*)-1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4-isopropoxypyrrolidin-3-ol](/img/structure/B5685903.png)
![1-({1-cyclohexyl-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-tetrazole](/img/structure/B5685916.png)
![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)
